molecular formula C6H4BrClN2O2 B12433076 4-(Bromomethyl)-2-chloro-5-nitropyridine

4-(Bromomethyl)-2-chloro-5-nitropyridine

Cat. No.: B12433076
M. Wt: 251.46 g/mol
InChI Key: WOEGMIDJBMZPBA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-5-nitropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the 4-position, a chlorine atom at the 2-position, and a nitro group at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloro-5-nitropyridine typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under reflux conditions in a suitable solvent like carbon tetrachloride or dichloromethane . The reaction proceeds via a radical mechanism, leading to the selective bromination of the methyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method involves the continuous mixing of the raw materials and the brominating reagent in a pipeline, followed by the reaction in a constant-temperature water bath reactor under illumination . This approach offers advantages in terms of reaction control, safety, and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chloro-5-nitropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 4-(Aminomethyl)-2-chloro-5-nitropyridine.

    Oxidation: 4-(Carboxymethyl)-2-chloro-5-nitropyridine.

Scientific Research Applications

4-(Bromomethyl)-2-chloro-5-nitropyridine has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly as a building block for compounds with antimicrobial or anticancer properties.

    Materials Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its ability to introduce halogen and nitro functionalities into the molecular structure.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloro-5-nitropyridine depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In reduction reactions, the nitro group undergoes a series of electron transfer steps, leading to the formation of an amino group. The molecular targets and pathways involved vary based on the specific reaction and the reagents used.

Comparison with Similar Compounds

4-(Bromomethyl)-2-chloro-5-nitropyridine can be compared with other halogenated pyridines, such as:

    4-(Chloromethyl)-2-chloro-5-nitropyridine: Similar structure but with a chlorine atom instead of a bromine atom at the 4-position. It may exhibit different reactivity due to the difference in halogen electronegativity and size.

    4-(Bromomethyl)-2-fluoro-5-nitropyridine: Similar structure but with a fluorine atom instead of a chlorine atom at the 2-position. The presence of fluorine can significantly alter the electronic properties and reactivity of the compound.

    4-(Bromomethyl)-2-chloro-5-aminopyridine: Similar structure but with an amino group instead of a nitro group at the 5-position. The amino group can participate in different types of reactions compared to the nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

4-(bromomethyl)-2-chloro-5-nitropyridine

InChI

InChI=1S/C6H4BrClN2O2/c7-2-4-1-6(8)9-3-5(4)10(11)12/h1,3H,2H2

InChI Key

WOEGMIDJBMZPBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)[N+](=O)[O-])CBr

Origin of Product

United States

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